molecular formula C9H6Cl2F3NO B2464933 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide CAS No. 379255-17-1

2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2464933
CAS No.: 379255-17-1
M. Wt: 272.05
InChI Key: AZAAXQFRCZBSER-UHFFFAOYSA-N
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Description

2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H6Cl2F3NO.

Mechanism of Action

Target of Action

Similar compounds have been known to target specific enzymes or receptors in the body .

Mode of Action

It’s known that when the compound was used as an alkylating agent, an unexpected compound, a chromenyl phenoxyacetamide derivative, could be isolated . This suggests that the compound may interact with its targets through alkylation, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been known to have specific adme properties that impact their bioavailability .

Result of Action

Similar compounds have been known to have specific effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. For instance, the compound is soluble in chloroform and methanol, but insoluble in water . This solubility profile can affect how the compound is distributed in the body and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-chloro-6-(trifluoromethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

2-chloro-6-(trifluoromethyl)aniline+chloroacetyl chlorideThis compound\text{2-chloro-6-(trifluoromethyl)aniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 2-chloro-6-(trifluoromethyl)aniline+chloroacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical stability and biological activity. These functional groups make it distinct from other similar compounds and contribute to its diverse applications .

Properties

IUPAC Name

2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F3NO/c10-4-7(16)15-8-5(9(12,13)14)2-1-3-6(8)11/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAAXQFRCZBSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379255-17-1
Record name 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
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